molecular formula C24H19N B1632043 N-Phenyl-[1,1':4',1''-terphenyl]-4-amine CAS No. 897671-81-7

N-Phenyl-[1,1':4',1''-terphenyl]-4-amine

Cat. No. B1632043
M. Wt: 321.4 g/mol
InChI Key: VWXSLLOSYCKNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Phenyl-[1,1’:4’,1’'-terphenyl]-4-amine” is a compound that is closely related to terphenyls . Terphenyls, also known as diphenylbenzenes or triphenyls, consist of a central benzene ring substituted with two phenyl groups . There are three substitution patterns: ortho-terphenyl, meta-terphenyl, and para-terphenyl .

Scientific Research Applications

Molecular Structure and Magnetic Properties

  • N,N,N-Tris[p-(N-oxyl-tert-butylamino)phenyl]amine, a compound related to N-Phenyl-[1,1':4',1''-terphenyl]-4-amine, was studied for its molecular structure and magnetic properties. The research demonstrated its unique ground state and temperature-dependent magnetic susceptibility, indicating potential applications in magnetic materials and molecular electronics (Itoh et al., 2000).

Optical Properties in Polymer Synthesis

  • The compound has been utilized in the synthesis of poly(p-benzamide)s, where oligothiophene is linked to the nitrogen atom through an alkylene spacer. This research explored its influence on the optical properties, demonstrating its role in creating materials with unique light-emitting properties (Takagi et al., 2013).

Enhancement of Fluorescence Properties

  • N-Phenyl substitutions on aminostilbenes, including derivatives of N-Phenyl-[1,1':4',1''-terphenyl]-4-amine, have been shown to significantly enhance fluorescence properties. This research is critical for the development of new fluorescent materials and sensors (Yang et al., 2002).

Synthesis and Chemical Transformations

  • Studies on the synthesis of 4-Bromo-1,1′:4′,1″-terphenyl and 4-Methyl-1,1′:4′,1″-terphenyl provide insights into the chemical transformations and synthesis routes of compounds structurally similar to N-Phenyl-[1,1':4',1''-terphenyl]-4-amine, expanding the possibilities for its application in various chemical synthesis processes (Chukhajian et al., 2020).

Improvement in Material Properties

  • The incorporation of N-phenyl in poly(benzimidazole imide)s has been shown to improve water absorption and transparency, indicating the compound's potential in enhancing the properties of polymeric materials (Qian et al., 2021).

Nonlinear Optical Materials

  • The effect of alkyl versus phenyl substitution, including N-phenyl substitution, on molecular hyperpolarizability in nonlinear optical materials has been investigated. This research is pivotal in the development of advanced optical and photonic materials (Whitaker et al., 1996).

properties

IUPAC Name

N-phenyl-4-(4-phenylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N/c1-3-7-19(8-4-1)20-11-13-21(14-12-20)22-15-17-24(18-16-22)25-23-9-5-2-6-10-23/h1-18,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXSLLOSYCKNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-[1,1':4',1''-terphenyl]-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenyl-[1,1':4',1''-terphenyl]-4-amine
Reactant of Route 2
Reactant of Route 2
N-Phenyl-[1,1':4',1''-terphenyl]-4-amine
Reactant of Route 3
Reactant of Route 3
N-Phenyl-[1,1':4',1''-terphenyl]-4-amine
Reactant of Route 4
Reactant of Route 4
N-Phenyl-[1,1':4',1''-terphenyl]-4-amine
Reactant of Route 5
Reactant of Route 5
N-Phenyl-[1,1':4',1''-terphenyl]-4-amine
Reactant of Route 6
Reactant of Route 6
N-Phenyl-[1,1':4',1''-terphenyl]-4-amine

Citations

For This Compound
1
Citations
C Liu, Y Gu, Q Fu, N Sun, C Zhong… - … A European Journal, 2012 - Wiley Online Library
A series of solution‐processable small molecules PO1–PO4 were designed and synthesized by linking N‐phenylnaphthalen‐1‐amine groups to a phenyl phosphine oxide core through …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.